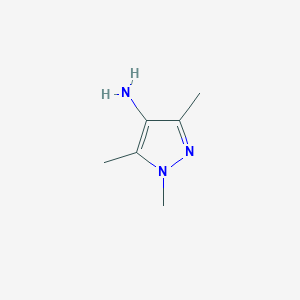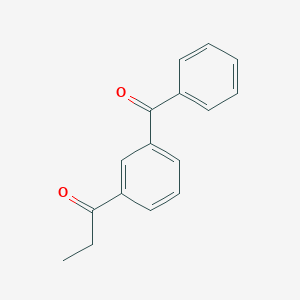
1-(3-Benzoylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Benzoylphenyl)propan-1-one, commonly known as Benzylacetone, is a chemical compound that has been widely used in scientific research. It is an organic compound with the molecular formula C10H10O and a molecular weight of 146.19 g/mol. Benzylacetone has a yellowish color and a pleasant smell, making it a useful compound in the fragrance industry.
Mechanism Of Action
Benzylacetone has been found to have various biochemical and physiological effects. It has been shown to act as an inhibitor of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin. This inhibition can lead to an increase in the levels of these neurotransmitters, which can have various effects on the brain and body.
Biochemical And Physiological Effects
Benzylacetone has been found to have various biochemical and physiological effects. It has been shown to have anxiolytic and antidepressant effects, as well as anti-inflammatory and antioxidant properties. Benzylacetone has also been found to have antimicrobial properties, making it a useful compound in the development of new antibiotics.
Advantages And Limitations For Lab Experiments
Benzylacetone has several advantages as a compound for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. It is also stable and has a long shelf life, making it easy to store and transport. However, benzylacetone can be toxic in large doses, and its effects on the environment are not well understood.
Future Directions
There are several future directions for research involving benzylacetone. One area of interest is the development of new pharmaceuticals based on benzylacetone. It has been shown to have potential as an antidepressant and anxiolytic, and further research could lead to the development of new drugs for the treatment of mental health disorders. Another area of interest is the development of new fragrances and flavorings based on benzylacetone. Finally, further research is needed to understand the environmental impact of benzylacetone and its potential toxicity.
Synthesis Methods
Benzylacetone can be synthesized through various methods. One of the most common methods is the Friedel-Crafts reaction, which involves the reaction of benzene with propanone in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the reaction of benzaldehyde with acetone in the presence of a base catalyst such as sodium hydroxide.
Scientific Research Applications
Benzylacetone has been widely used in scientific research due to its unique properties. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. Benzylacetone has also been used as a reagent in organic synthesis, as a solvent in chromatography, and as a flavoring agent in the food industry.
properties
CAS RN |
66952-39-4 |
|---|---|
Product Name |
1-(3-Benzoylphenyl)propan-1-one |
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
1-(3-benzoylphenyl)propan-1-one |
InChI |
InChI=1S/C16H14O2/c1-2-15(17)13-9-6-10-14(11-13)16(18)12-7-4-3-5-8-12/h3-11H,2H2,1H3 |
InChI Key |
KSQSNIADOOKZAT-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



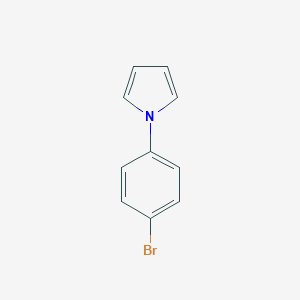
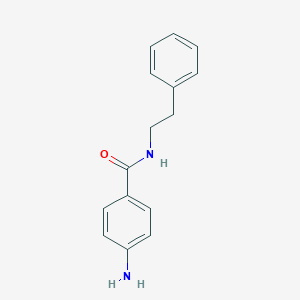

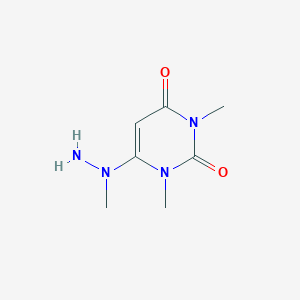
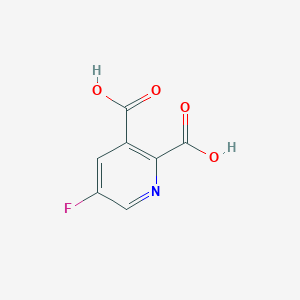
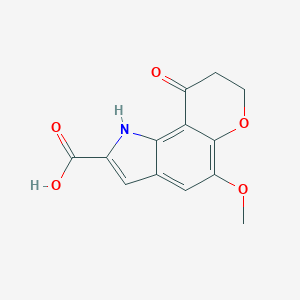
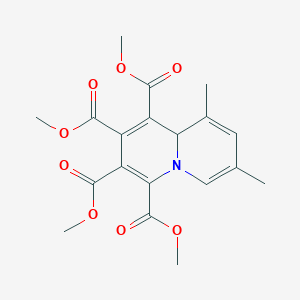

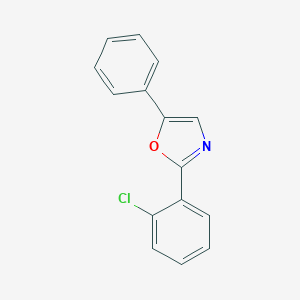
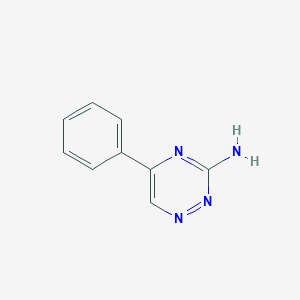
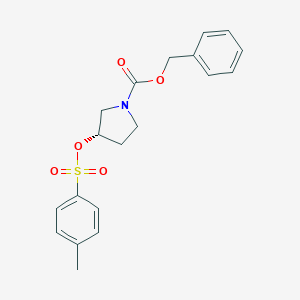
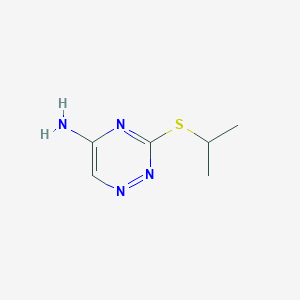
![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B184803.png)
